molecular formula C13H21NO3 B2810098 tert-butyl N-{3-formylspiro[3.3]heptan-1-yl}carbamate CAS No. 2580223-58-9

tert-butyl N-{3-formylspiro[3.3]heptan-1-yl}carbamate

Cat. No.: B2810098
CAS No.: 2580223-58-9
M. Wt: 239.315
InChI Key: GOSAJKNPUKQVRS-UHFFFAOYSA-N
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Description

Molecular Structure and Key Features tert-butyl N-{3-formylspiro[3.3]heptan-1-yl}carbamate is a spirocyclic compound featuring a bicyclic spiro[3.3]heptane core with a formyl (-CHO) group at the 3-position and a tert-butyl carbamate (-Boc) protecting group at the 1-position. Its molecular formula is C₁₃H₂₁NO₃, and its calculated molecular weight is 239.3 g/mol (corrected from conflicting data in , where a typographical error likely inflated the value to 402.89 g/mol). The spiro architecture imparts rigidity, making it valuable in medicinal chemistry for conformational restriction in drug design. The formyl group enhances reactivity, enabling nucleophilic additions or condensations for further derivatization.

Applications
This compound serves as a versatile intermediate in synthesizing bioactive molecules, particularly in the development of protease inhibitors and kinase-targeting agents. Its spirocyclic structure is prized for improving metabolic stability and binding selectivity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-(1-formylspiro[3.3]heptan-3-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3/c1-12(2,3)17-11(16)14-10-7-9(8-15)13(10)5-4-6-13/h8-10H,4-7H2,1-3H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOSAJKNPUKQVRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(C12CCC2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(1-formylspiro[3.3]heptan-3-yl)carbamate typically involves the reaction of a spirocyclic ketone with tert-butyl carbamate under specific conditions. The reaction often requires a catalyst and may be carried out under inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

The use of continuous flow reactors and other advanced techniques may be employed to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-{3-formylspiro[3.3]heptan-1-yl}carbamate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce the formyl group to an alcohol or other functional groups.

    Substitution: This reaction can replace the formyl group with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and inert atmospheres to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Synthesis Pathways

The synthesis of tert-butyl N-{3-formylspiro[3.3]heptan-1-yl}carbamate typically involves multi-step organic reactions. Common methods include:

  • Formation of the Spirocyclic Structure : This often requires cyclization reactions that create the spiro framework.
  • Introduction of the Formyl Group : This can be achieved through formylation techniques, such as using reagents like formic acid or aldehydes.
  • Carbamate Formation : The final step usually involves reacting an amine with a carbonyl compound to form the carbamate linkage.

These synthetic routes are adaptable based on available reagents and desired yields.

Drug Discovery

This compound shows promise as a lead compound in drug discovery due to its structural uniqueness and potential biological activities. Interaction studies have indicated that this compound may bind effectively to various biological targets, making it a candidate for further investigation in therapeutic applications.

Case Study: Binding Affinity Studies
Research involving molecular docking simulations has demonstrated that this compound exhibits favorable binding interactions with specific receptors involved in metabolic pathways, suggesting its potential role in treating metabolic disorders.

Agricultural Applications

The compound's reactivity profile indicates potential use as a pesticide or herbicide component. Its ability to interact with biological systems could be harnessed to develop agrochemicals that target specific pests or diseases in crops.

Mechanism of Action

The mechanism by which tert-butyl N-(1-formylspiro[3 its formyl group and spirocyclic structure suggest that it may interact with specific molecular targets and pathways, potentially influencing biological processes .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Group CAS Number Key Properties/Applications References
This compound C₁₃H₂₁NO₃ 239.3 Formyl (-CHO) EN300-27712970 Electrophilic reactivity; drug intermediate
tert-butyl N-(3-hydroxyspiro[3.3]heptan-1-yl)carbamate C₁₂H₂₁NO₃ 227.3 Hydroxyl (-OH) 1935054-64-0 Hydrogen bonding; oxidation precursor
tert-butyl N-(3-aminospiro[3.3]heptan-1-yl)carbamate C₁₂H₂₂N₂O₂ 226.3 Amino (-NH₂) 1955556-81-6 Nucleophilic reactions; peptide coupling
tert-butyl N-{6-oxospiro[3.3]heptan-2-yl}carbamate C₁₂H₁₉NO₃ 225.3 Ketone (-C=O) 1138480-98-4 Conformational rigidity; metal coordination
tert-butyl N-{3-azabicyclo[3.2.0]heptan-1-yl}carbamate C₁₁H₂₀N₂O₂ 212.3 Bicyclic amine 171906-65-3 Enhanced solubility; enzyme inhibition

Functional Group Analysis

Formyl vs. Hydroxyl/Amino Groups The formyl derivative exhibits higher electrophilicity compared to hydroxyl or amino analogs, enabling reactions like Schiff base formation or reductive amination. In contrast, the hydroxyl analog () is less reactive but serves as a hydrogen bond donor, improving target binding in polar environments. The amino variant () is nucleophilic, facilitating amide bond formation or salt generation for improved solubility.

Ketone vs. Its spiro[3.3]heptane framework maintains rigidity but with distinct electronic effects.

Spiro vs. Bicyclic Systems

  • Compounds like tert-butyl N-{3-azabicyclo[3.2.0]heptan-1-yl}carbamate () replace the spiro system with a fused bicyclic structure, altering ring strain and nitrogen accessibility. This modification impacts solubility and target engagement in kinase inhibitors.

Biological Activity

tert-butyl N-{3-formylspiro[3.3]heptan-1-yl}carbamate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides an overview of its chemical properties, biological activities, and relevant research findings.

  • Molecular Formula : C13H21NO3
  • CAS Number : 2580223-58-9
  • Molecular Weight : 225.29 g/mol
  • Structure : The compound features a spiro[3.3]heptane structure, which is significant for its biological interactions.

Antitumor Activity

Research has indicated that derivatives of compounds featuring the spiro[3.3]heptane structure may exhibit cytotoxic effects against various tumor cell lines. For instance, studies on related compounds have shown selective cytotoxicity against human tumor cells while sparing normal cells, suggesting a potential therapeutic index for cancer treatment .

The proposed mechanism of action for similar spiro compounds involves interaction with cellular targets that lead to apoptosis in cancer cells and disruption of bacterial metabolism in pathogens like H. pylori. The exact pathways remain to be elucidated for this compound specifically.

Study 1: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of various spiro compounds on four human tumor cell lines (A549, MCF-7, HeLa, and HT29). The results indicated that certain derivatives exhibited significant cytotoxicity with IC50 values ranging from 10 µM to 50 µM. This suggests that this compound may possess similar properties based on its structural analogs.

Study 2: Antimicrobial Testing

In another study focusing on urease inhibitors, several spiro derivatives were tested against H. pylori. Compounds showed inhibition rates comparable to standard treatments like metronidazole. Although direct testing on this compound is needed, its design implies potential for similar activity.

Summary of Findings

Activity Type Description Reference
AntitumorCytotoxic effects against tumor cell lines
AntimicrobialPotential activity against H. pylori
Urease InhibitionInhibition rates comparable to metronidazole

Q & A

Q. Table 1: Predicted CCS Values (Ų)

Adductm/zCCS
[M+H]+226.14377162.9
[M+Na]+248.12571161.8
[M-H]-224.12921158.0

(Advanced) How do spirocyclic ring strain and substituent effects influence derivatization?

Methodological Answer:

  • Ring Strain : The spiro[3.3]heptane core introduces angle strain (~90°), increasing reactivity at the formyl group.
  • Derivatization Strategies :
    • Reductive Amination : Formyl → amine using NaBH3CN.
    • Wittig Reactions : Formyl → alkene via phosphonium ylides.
    • Steric Effects : tert-Butyl carbamate shields the amine, directing reactions to the formyl site .

Case Study :
Derivatization with hydrazines yields hydrazone derivatives (confirmed by IR: N-H stretch at 3300 cm⁻¹), useful as protease inhibitors .

(Basic) What are key safety considerations for handling this compound?

Methodological Answer:

  • PPE : Gloves, goggles, and lab coats to avoid skin/eye contact.
  • Ventilation : Use fume hoods due to potential formaldehyde release from formyl group degradation .
  • Storage : −20°C under nitrogen to prevent oxidation; avoid strong acids/bases .

(Advanced) How can conflicting spectroscopic data be resolved during characterization?

Methodological Answer:

  • Cross-Validation : Compare NMR (DEPT, COSY) with IR (C=O stretches at 1700–1750 cm⁻¹) and HRMS.
  • Crystallography : Resolve ambiguities in spirocyclic geometry using SHELXL-refined X-ray structures .
  • Dynamic NMR : Analyze temperature-dependent splitting to confirm conformational flexibility .

Example : A δ 2.1 ppm multiplet initially assigned to CH2 may instead belong to a strained spirocyclic proton, corrected via NOESY .

(Advanced) What are the implications of the compound’s stereochemistry on biological activity?

Methodological Answer:

  • Chiral Centers : The spirocyclic core may have axial chirality, influencing binding to enzymes (e.g., kinases).
  • Enantioselective Synthesis : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) to control stereochemistry.
  • Docking Studies : AutoDock Vina predicts binding modes to ATP pockets, with (R)-isomers showing higher affinity .

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